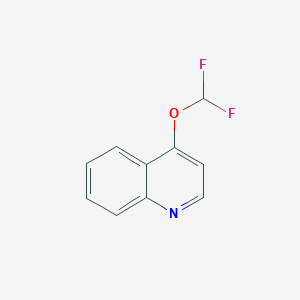

![molecular formula C7H8N4 B1435753 3-[(1S)-1-azidoethyl]pyridine CAS No. 1604261-94-0](/img/structure/B1435753.png)

3-[(1S)-1-azidoethyl]pyridine

Vue d'ensemble

Description

3-[(1S)-1-azidoethyl]pyridine is a pyridine derivative. Pyridine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .

Molecular Structure Analysis

Pyridine, the base structure of this compound, is an aromatic heterocycle. In the bonding picture for pyridine, the nitrogen is sp2-hybridized, with two of the three sp2 orbitals forming sigma overlaps with the sp2 orbitals of neighboring carbon atoms, and the third nitrogen sp2 orbital containing the lone pair .Chemical Reactions Analysis

Pyridine derivatives have been studied for their redox reaction mechanisms. Electrochemistry can make an unequivocal contribution to the studies of these mechanisms and can be a powerful tool for the synthesis of new compounds .Applications De Recherche Scientifique

Synthesis and Applications in Chemistry

Recent advancements in the field of pyridine derivatives, like 3-[(1S)-1-azidoethyl]pyridine, have led to significant developments in various areas of chemistry. For instance, the chemistry of 2,6-di(pyrazol-1-yl)pyridine and its derivatives has seen notable progress. This includes the synthesis of multi-functional spin-crossover switches, incorporation into biomedical sensors, and the creation of functional soft materials and surface structures. These derivatives have also been used in catalysis applications (Halcrow, 2014). Additionally, pyridine derivatives have been explored for their affinity for nicotinic acetylcholine receptors, which is crucial in pharmacological research (Koren et al., 1998).

Magnetic Properties in Metal Complexes

The structural and magnetic properties of copper(II) azido complexes, which include pyridine-based ligands like this compound, have been a subject of research. These studies focus on understanding the magnetic interactions in these complexes, which are influenced by slight geometrical differences in the ligands (Zhao et al., 2016).

Applications in Drug Synthesis

In drug synthesis, pyridine derivatives play a significant role. The development of efficient methods for accessing di- and tri-substituted pyridines using pyridyne intermediates, such as this compound, has been pivotal. This methodology is crucial for creating highly decorated derivatives of pyridine, a key component in many medicines (Goetz & Garg, 2012).

Analytical and Spectroscopic Applications

The azido-stretching vibration of 3-azidopyridine, a related compound, has been studied as a potential probe of the protonation state in two-dimensional infrared spectroscopy. This research is vital in understanding the kinetics and dynamics in various systems (Nydegger et al., 2010).

Use in Environmental Science

Pyridine derivatives have also been investigated in environmental science contexts. For instance, research on the degradation mechanism of pyridine in drinking water using dielectric barrier discharge has been conducted. This study is significant for applying strong ionization discharge in treating nitrogen heterocyclic compounds in water (Li et al., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Pyridine derivatives are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The specific targets of a pyridine derivative would depend on its exact structure and functional groups.

Mode of Action

The mode of action of pyridine derivatives can vary widely. Some pyridine derivatives have been found to interact with various biological targets through processes such as radical reactions .

Biochemical Pathways

Pyridine derivatives can be involved in various biochemical pathways. For example, they can participate in purine and pyrimidine biosynthesis pathways .

Pharmacokinetics

The pharmacokinetics of a specific pyridine derivative would depend on its exact structure. Some pyridine derivatives have been found to undergo reactions under neutral conditions .

Result of Action

The result of a pyridine derivative’s action would depend on its specific targets and mode of action. Some pyridine derivatives have been found to have remarkable reactivity towards radicals .

Action Environment

The action environment can influence the efficacy and stability of a pyridine derivative. For example, the Suzuki–Miyaura coupling reaction, which is often used with pyridine derivatives, is known for its mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

3-[(1S)-1-azidoethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-6(10-11-8)7-3-2-4-9-5-7/h2-6H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGGVMSMTOSPBR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)

![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)

![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)

![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)

amine trihydrochloride](/img/structure/B1435686.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)